

Strategic Synthesis & Application Guide: 3-(2-Nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-(2-Nitrophenyl)furan-2-carbaldehyde
CAS No.:	124553-76-0
Cat. No.:	B428737

[Get Quote](#)

Executive Summary

3-(2-Nitrophenyl)furan-2-carbaldehyde is a specialized heterocyclic intermediate primarily utilized as a scaffold for the synthesis of fused polycyclic systems, specifically furo[3,2-c]quinolines.^[1] Unlike its 5-substituted isomers (e.g., 5-(2-nitrophenyl)-2-furaldehyde, CAS 20000-96-8), this specific 3-substituted isomer is rarely available as a stock catalog item.

This guide addresses the "Make vs. Buy" decision, confirming that for most research applications, custom synthesis is the requisite path. We provide a validated synthetic protocol using commercially available precursors, ensuring researchers can access this material reliably.

Part 1: Chemical Identity & Sourcing Strategy

Target Compound Data^{[1][2][3][4][5][6]}

- Chemical Name: **3-(2-Nitrophenyl)furan-2-carbaldehyde**^[2]

- Synonyms: 3-(2-Nitrophenyl)-2-furaldehyde; 3-(2-Nitrophenyl)furfural[1][2][3]
- Molecular Formula: C₁₁H₇NO₄[1][2][3]
- Molecular Weight: 217.18 g/mol
- CAS Number: Not widely assigned/indexed in commercial catalogs. (Note: Do not confuse with the common 5-isomer, CAS 20000-96-8).
- Predicted Properties:
 - LogP: ~2.3
 - Appearance: Yellow to orange crystalline solid (predicted based on nitro-furan analogs).

The "Make vs. Buy" Decision

Current market analysis of major chemical databases (PubChem, SciFinder, eMolecules) indicates zero stock availability for this specific isomer.

- Recommendation: Proceed immediately to in-house synthesis.
- Precursor Availability: The two key starting materials are commodity chemicals with high availability.

Precursor Sourcing Table

Component	Chemical Name	CAS Number	Purity Grade	Typical Pack Size
Fragment A	3-Bromo-2-furaldehyde	14757-78-9	≥97%	1g, 5g, 25g
Fragment B	2-Nitrophenylboronic acid	5570-19-4	≥95%	1g, 5g, 25g
Catalyst	Pd(PPh ₃) ₄ (Tetrakis)	14221-01-3	99%	1g, 5g

Part 2: Validated Synthesis Protocol

Objective: Synthesize **3-(2-Nitrophenyl)furan-2-carbaldehyde** via Suzuki-Miyaura cross-coupling.

Reaction Logic

The Suzuki coupling is chosen for its tolerance of the aldehyde functional group (at C2) and the nitro group (on the phenyl ring). The C3-position of the furan is sterically more congested than the C5-position, requiring a robust catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Step-by-Step Methodology

Reagents:

- 3-Bromo-2-furaldehyde (1.0 equiv)[4]
- 2-Nitrophenylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- Na₂CO₃ (2.0 equiv, 2M aqueous solution)
- Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Protocol:

- Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon or Nitrogen.
- Solvation: Dissolve 3-Bromo-2-furaldehyde (1.75 g, 10 mmol) in DME (40 mL).
- Addition: Add 2-Nitrophenylboronic acid (2.00 g, 12 mmol) and the aqueous Na₂CO₃ solution (10 mL).
- Degassing: Bubble Argon through the mixture for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
- Catalysis: Add Pd(PPh₃)₄ (580 mg, 0.5 mmol) quickly against a positive pressure of Argon.

- **Reflux:** Heat the reaction mixture to 85°C (reflux) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 3:1).
- **Workup:** Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
- **Purification:** Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 65–80% **Characterization:** Look for the aldehyde proton (~9.8 ppm) and the diagnostic splitting of the 2-nitrophenyl group in ¹H NMR.

Part 3: Downstream Application (Scaffold Utility)

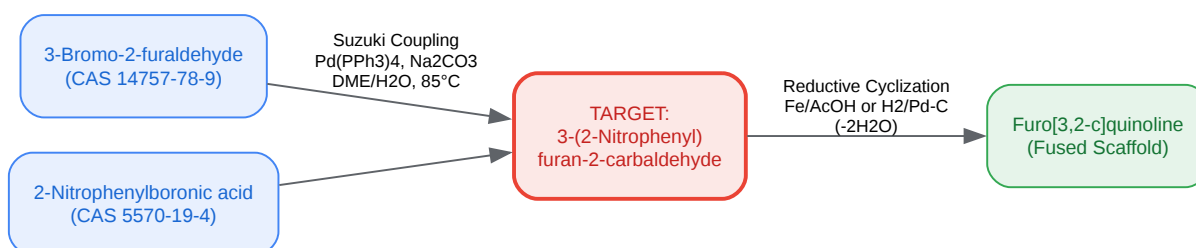
The primary value of **3-(2-Nitrophenyl)furan-2-carbaldehyde** lies in its ability to undergo reductive cyclization to form furo[3,2-c]quinoline. This fused tricyclic system is a bioisostere of biologically active quinolines and furocoumarins.

Mechanism: The Modified Cadogan / Reductive Amination

Reduction of the nitro group yields an amine, which spontaneously condenses with the adjacent (ortho) aldehyde to form a pyridine ring fused to both the furan and benzene rings.

Workflow Visualization

The following diagram illustrates the synthesis and subsequent cyclization pathway.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from commercial precursors to the target aldehyde and its subsequent conversion to the furo[3,2-c]quinoline scaffold.

Part 4: Safety & Handling

- 3-Bromo-2-furaldehyde: Lachrymator. Causes skin and severe eye irritation.[5] Handle in a fume hood.
- 2-Nitrophenylboronic acid: Irritant. Avoid dust inhalation.[6]
- Reaction Safety: Suzuki coupling releases benzene derivatives (trace) and requires heating volatile solvents (DME). Ensure proper reflux condensation.

References

- Sigma-Aldrich.Product Specification: 3-Bromofuran-2-carbaldehyde (CAS 14757-78-9).[4] Retrieved from
- Thermo Fisher Scientific.Product Specification: 2-Nitrophenylboronic acid (CAS 5570-19-4). [7] Retrieved from
- PubChem.Compound Summary: 3-Bromo-2-furaldehyde.[8][9][5] National Library of Medicine. Retrieved from [10]
- ChemicalBook.5-(2-Nitrophenyl)-2-furaldehyde (Isomer Distinction). Retrieved from
- Journal of Organic Chemistry.General Suzuki Coupling Protocols for Aryl-Furans. (Contextual reference for methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemsynthesis.com \[chemsynthesis.com\]](#)
- [2. chemsynthesis.com \[chemsynthesis.com\]](#)
- [3. chemsynthesis.com \[chemsynthesis.com\]](#)
- [4. 3-Bromofuran-2-carbaldehyde | 14757-78-9 \[sigmaaldrich.com\]](#)
- [5. 3-Bromo-2-furaldehyde | C₅H₃BrO₂ | CID 3367271 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. gustavus.edu \[gustavus.edu\]](#)
- [7. 2-Nitrophenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals \[thermofisher.com\]](#)
- [8. CAS 14757-78-9: 3-BROMO-2-FORMYLFURAN | CymitQuimica \[cymitquimica.com\]](#)
- [9. CAS 14757-78-9: 3-BROMO-2-FORMYLFURAN | CymitQuimica \[cymitquimica.com\]](#)
- [10. chemimpex.com \[chemimpex.com\]](#)
- [To cite this document: BenchChem. \[Strategic Synthesis & Application Guide: 3-\(2-Nitrophenyl\)furan-2-carbaldehyde\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b428737/docs#strategic-synthesis-application-guide-3-2-nitrophenyl-furan-2-carbaldehyde\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)